4-(Furan-3-yl)pyridine-2-carboxylic Acid

Description

Contextualization of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring, are foundational to drug discovery. mdpi.com Their prevalence is remarkable, with statistics showing that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov This widespread use stems from their structural diversity and their ability to modulate key pharmaceutical properties. mdpi.com

The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric characteristics, influencing a compound's reactivity, solubility, and, most importantly, its interaction with biological targets. Heterocyclic scaffolds provide a versatile platform for medicinal chemists to design novel therapeutic agents, including antibiotics, anticancer agents, and antivirals. mdpi.com They are instrumental in the process of lead optimization, where initial "hit" compounds are systematically modified to enhance their potency, selectivity, and metabolic stability. nih.gov The ability to fine-tune properties such as lipophilicity, polarity, and hydrogen bonding capacity makes heterocyclic structures indispensable tools in the development of effective drugs. nih.gov

Table 1: Examples of Therapeutic Areas for Heterocyclic Compounds

| Therapeutic Area | Examples of Heterocyclic Scaffolds Involved |

|---|---|

| Anticancer | Pyrimidine (B1678525), Pyridine (B92270), Indole, Furan (B31954) frontiersin.orgresearchgate.net |

| Antimicrobial | Quinolines, Imidazoles, Furan, Pyridine ijabbr.com |

| Anti-inflammatory | Furan, Pyridine utripoli.edu.lynih.gov |

Significance of Furan and Pyridine Moieties in Bioactive Compounds

The furan and pyridine rings are two of the most significant heterocyclic systems in medicinal chemistry. Each contributes distinct properties that are highly sought after in the design of bioactive molecules.

Furan Moiety: Furan is a five-membered aromatic heterocycle containing an oxygen atom. nih.gov This electron-rich ring system is found in numerous natural products and synthetic compounds with a wide spectrum of biological activities. ijabbr.comijabbr.com The oxygen atom enhances polarity and can act as a hydrogen bond acceptor, which can facilitate interactions with biological targets. utripoli.edu.lyorientjchem.org Furan derivatives have demonstrated a vast array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. ijabbr.comutripoli.edu.ly

Pyridine Moiety: Pyridine is a six-membered, nitrogen-containing aromatic heterocycle. The nitrogen atom makes the ring electron-deficient and imparts basic properties. nih.gov This nitrogen is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological receptors, significantly enhancing the pharmacokinetic properties of drugs. nih.gov The pyridine nucleus is a privileged scaffold, appearing in a substantial number of FDA-approved drugs for conditions ranging from cancer to central nervous system disorders. researchgate.netnih.gov Its chemical stability and ability to engage in various intermolecular interactions make it a cornerstone of rational drug design. nih.gov

Table 2: Bioactive Properties of Furan and Pyridine Derivatives

| Heterocycle | Key Structural Feature | Common Biological Activities |

|---|---|---|

| Furan | 5-membered aromatic ring with one oxygen atom | Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Anticancer nih.govorientjchem.org |

| Pyridine | 6-membered aromatic ring with one nitrogen atom | Anticancer, Antiviral, Antioxidant, CNS activity researchgate.net |

Role of Carboxylic Acid Functionality in Molecular Recognition

The carboxylic acid group (-COOH) is a critical functional group in both biological and synthetic chemistry. ijacskros.com Its importance in molecular recognition—the specific interaction between two or more molecules—is paramount. This functionality is defined by a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon, a combination that confers distinct polarity and acidity.

The acidic proton of the hydroxyl group can be donated, allowing the formation of a negatively charged carboxylate ion. This enables strong electrostatic interactions (ion-pairing or salt bridges) with positively charged residues, such as arginine or lysine, in proteins. nih.gov Furthermore, both the carbonyl oxygen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively. ijacskros.comaakash.ac.in This dual capability allows the carboxylic acid group to form specific, directional hydrogen-bonding networks that are crucial for the high-affinity binding of a drug to its target receptor or enzyme. ijacskros.comnih.gov This ability to engage in multiple types of non-covalent interactions makes the carboxylic acid group a powerful tool for anchoring a molecule to its biological target. researchgate.net

Table 3: Interactions Involving the Carboxylic Acid Group

| Interaction Type | Description | Importance in Molecular Recognition |

|---|---|---|

| Hydrogen Bonding | The -OH group acts as a hydrogen bond donor, and the C=O group acts as an acceptor. | Creates specific, directional interactions that stabilize the drug-target complex. aakash.ac.in |

| Electrostatic Interactions | The deprotonated carboxylate anion (-COO⁻) interacts with positive charges. | Forms strong salt bridges with amino acid residues like arginine and lysine. nih.gov |

| Polarity | The functional group increases the polarity of the molecule. | Can influence solubility and the ability to interact with polar binding sites. aakash.ac.in |

Research Landscape and Emerging Opportunities for Pyridine-Furan Conjugates

The deliberate combination of distinct pharmacologically active scaffolds into a single hybrid molecule is a growing strategy in drug discovery. The goal is to create multifunctional compounds that may exhibit improved affinity, selectivity, or a novel mechanism of action. The conjugation of pyridine and furan rings is an area of active investigation, with researchers exploring the potential of these hybrid systems. researchgate.net

Research into molecules containing both pyridine and furan moieties has yielded compounds with promising cytotoxic activity against various cancer cell lines. researchgate.net For example, studies on new furan-based derivatives have demonstrated that the inclusion of a pyridine-linked group can lead to cell cycle disruptions in cancer cells, suggesting a potential mechanism for their anti-proliferative effects. researchgate.net The synthesis of various pyridine-dicarboxamides and furan-dicarboxamides further highlights the interest in linking these heterocyclic systems to create compounds for materials science and pharmacology. mdpi.com

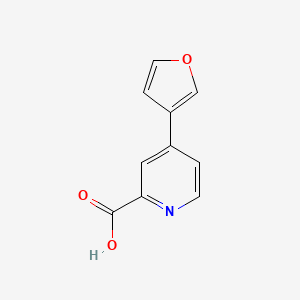

The structure of 4-(Furan-3-yl)pyridine-2-carboxylic Acid is a prime example of such a conjugate. It combines the established biological relevance of the furan and pyridine rings with the potent molecular recognition capabilities of the carboxylic acid group. This unique arrangement offers significant opportunities for the design of novel therapeutic agents or specialized chemical probes. The strategic placement of the furan at the 4-position and the carboxylic acid at the 2-position of the pyridine ring creates a specific three-dimensional arrangement of functional groups, which could be exploited for highly selective interactions with biological targets. Future research will likely focus on the synthesis of this and related compounds to explore their potential in areas such as oncology and infectious diseases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(furan-3-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-5-7(1-3-11-9)8-2-4-14-6-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSJSOJZQGFEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650357 | |

| Record name | 4-(Furan-3-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-22-2 | |

| Record name | 4-(3-Furanyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Furan-3-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Furan 3 Yl Pyridine 2 Carboxylic Acid Analogues

Strategic Synthesis of the Furan-Pyridine Core Structure

The assembly of the 4-(furan-3-yl)pyridine-2-carboxylic acid scaffold can be approached through various convergent and linear synthetic routes. Key strategies involve the initial preparation of functionalized furan (B31954) and pyridine (B92270) precursors, followed by their strategic coupling and subsequent ring formation or modification.

Precursor Synthesis and Building Block Derivatization

The synthesis of the target molecule relies on the availability of suitably functionalized furan and pyridine building blocks. For the furan component, 3-substituted furans are crucial. One common approach to 3-furoic acid, a versatile precursor, involves the carbonation of a 3-furyllithium or 3-furyl Grignard reagent, which can be generated from 3-bromofuran (B129083) or 3-iodofuran. rsc.org Alternatively, functionalized furans can be prepared from renewable resources like 5-hydroxymethylfurfural (B1680220) (HMF), which can be transformed into a variety of furan derivatives through oxidation, reduction, and other chemical modifications. researchgate.net

For the pyridine component, a 4-substituted pyridine-2-carboxylic acid precursor is required. The synthesis of picolinic acid (pyridine-2-carboxylic acid) derivatives can be achieved through various methods, including the oxidation of 2-methylpyridine (B31789) (α-picoline) or through multi-component reactions. google.comumsl.edu The introduction of a functional group at the 4-position, suitable for cross-coupling, such as a halogen or a boronic acid/ester, is a critical step. For instance, 4-chloropicolinic acid or 4-bromopicolinic acid can serve as precursors.

Cross-Coupling Reactions for Furan-Pyridine Linkage (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling and the Heck reaction are particularly relevant for forging the furan-pyridine linkage. wikipedia.org

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of 3-furylboronic acid with a 4-halopyridine-2-carboxylic acid derivative (e.g., methyl 4-chloropicolinate) or, conversely, the coupling of a pyridine-4-boronic acid derivative with a 3-halofuran. researchgate.netnih.gov The use of aryltrifluoroborates is also a viable alternative to boronic acids. researchgate.net

| Reaction Type | Furan Precursor | Pyridine Precursor | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Furylboronic acid | Methyl 4-chloropicolinate | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) |

| Suzuki-Miyaura Coupling | 3-Bromofuran | Pyridine-4-boronic acid methyl ester | Pd catalyst, Base |

The Heck reaction , on the other hand, couples an organohalide with an alkene. While less direct for this specific target, it could be envisioned in a multi-step sequence where a vinylfuran is coupled with a halopyridine, followed by transformation of the vinyl group.

Multi-Component Reactions in Pyridine-Carboxylic Acid Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. rsc.orgresearchgate.net The Hantzsch dihydropyridine (B1217469) synthesis, for instance, is a classic MCR that can be adapted for the synthesis of pyridine rings. mdpi.com More contemporary MCRs can directly yield highly substituted pyridine-carboxylic acids. For example, the reaction of aldehydes, amines, and β-keto esters can lead to dihydropyridine derivatives which can then be oxidized to the corresponding pyridines. mdpi.com Pyridine-2-carboxylic acid itself has been utilized as a catalyst in MCRs to produce other complex heterocyclic systems. nih.gov While a direct one-pot synthesis of this compound via an MCR is challenging, it is conceivable to construct a highly functionalized pyridine core through an MCR, which can then be further elaborated to introduce the furan moiety.

Regioselective Functionalization of the Pyridine Ring

The introduction of substituents at specific positions of the pyridine ring is crucial for the synthesis of the target molecule and its analogues. The inherent electronic properties of the pyridine ring direct electrophilic substitutions to the 3- and 5-positions and nucleophilic substitutions to the 2-, 4-, and 6-positions. However, achieving regioselectivity, particularly at the 4-position, often requires strategic use of directing groups or pre-functionalized starting materials. dntb.gov.uanih.govresearchgate.netchemrxiv.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines. A directing group, such as a carboxylic acid or an amide, can direct lithiation to an adjacent position, allowing for the introduction of various electrophiles. For the synthesis of 4-substituted picolinic acids, functionalization of a pre-existing pyridine ring at the 4-position can be achieved through various methods, including the Minisci reaction for alkylation or radical substitution. nih.govchemrxiv.org

| Method | Starting Material | Key Features |

|---|---|---|

| Directed ortho-Metalation (DoM) | Pyridine-2-carboxylic acid | Functionalization at C3 |

| Minisci Reaction | Pyridine | Radical alkylation, often at C2 and C4 |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Halopyridine | Introduction of nucleophiles at C4 |

Furan Ring Formation and Cyclization Strategies

Other modern furan synthesis strategies include transition metal-catalyzed cyclizations of alkynes with α-diazocarbonyls, which can provide highly substituted furans. nih.gov Furthermore, oxidative dearomatization of furan precursors followed by cyclization of the resulting intermediates can lead to complex furan-containing structures. nih.gov The choice of strategy depends on the desired substitution pattern and the availability of starting materials. For the synthesis of a 3-substituted furan, a suitably substituted 1,4-dicarbonyl precursor would be required for a Paal-Knorr approach.

Derivatization and Functionalization of this compound

Once the core this compound structure is obtained, further derivatization can be carried out to modulate its properties. The carboxylic acid group is a versatile handle for a variety of transformations. It can be converted to esters, amides, or other functional groups through standard organic reactions. nih.govnih.gov For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent will yield the corresponding ester. Similarly, amide formation can be achieved by activating the carboxylic acid (e.g., as an acyl chloride) followed by reaction with an amine. mdpi.com

The furan and pyridine rings themselves can also be functionalized. The furan ring can undergo electrophilic substitution, although the pyridine ring's electron-withdrawing nature may influence its reactivity. Halogenation of the furan ring, for example, can provide a handle for further cross-coupling reactions. The pyridine nitrogen can be quaternized or oxidized to the N-oxide, which can alter the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. rsc.org

| Functional Group | Reaction Type | Product |

|---|---|---|

| Carboxylic Acid | Esterification | Ester derivative |

| Carboxylic Acid | Amidation | Amide derivative |

| Furan Ring | Electrophilic Halogenation | Halogenated furan derivative |

| Pyridine Nitrogen | N-Oxidation | Pyridine N-oxide derivative |

Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization, readily converted into a wide range of esters and amides. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and bioavailability.

Standard peptide coupling conditions are highly effective for amide synthesis. The carboxylic acid can be activated with coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) before reaction with a primary or secondary amine. researchgate.neturan.ua Another approach involves the conversion of the carboxylic acid to an acyl fluoride (B91410) using reagents like 2-pyridinesulfonyl fluoride, which then smoothly reacts with amines to form the corresponding amides under mild conditions. rsc.org This method has been successfully applied to the synthesis of complex peptides. rsc.org

Esterification can be achieved through several methods. A common route is the reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). Alternatively, the acid can be converted to a more reactive acyl halide, which then reacts with an alcohol in the presence of a non-nucleophilic base. google.com Transesterification, where an existing ester (e.g., a methyl or ethyl ester) is reacted with a different alcohol in the presence of a catalyst like an alkali metal alcoholate, is also a viable method. google.com Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, significantly reducing reaction times while often improving yields for both ester and amide formation. researchgate.net

Table 1: Selected Methods for Ester and Amide Synthesis from Carboxylic Acids This table is interactive. You can sort and filter the data.

| Derivative Type | Reagent/Method | Key Features | Reference(s) |

|---|---|---|---|

| Amide | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Common peptide coupling agent, mild conditions. | researchgate.net |

| Amide | CDI (1,1'-Carbonyldiimidazole) | Effective for peptide coupling. | uran.ua |

| Amide | 2-Pyridinesulfonyl fluoride | Forms an acyl fluoride intermediate; mild, one-pot synthesis. | rsc.org |

| Ester | Acyl Halide Intermediate | Two-step process via a reactive intermediate. | google.com |

| Ester/Amide | Microwave-Assisted Synthesis | Reduces reaction times, often improves yields. | researchgate.net |

Chemical Modifications of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. ksu.edu.sa However, its stability is lower than that of benzene (B151609), and harsh reaction conditions can lead to ring-opening. researchgate.netstackexchange.com Modifications typically target the C2 and C5 positions, which are the most activated. Potential transformations include halogenation (e.g., bromination or iodination), nitration, and Friedel-Crafts acylation, which introduce functional groups that can be used in subsequent cross-coupling reactions. doaj.org

Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds on the furan ring, provided a suitable halide or triflate is present. doaj.org These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. Additionally, the furan ring can participate as a diene in Diels-Alder cycloaddition reactions, although its aromatic character makes it less reactive than non-aromatic dienes. ksu.edu.sa Such reactions provide a pathway to complex, fused-ring systems.

Substituent Variations on the Pyridine Nucleus

Functionalization of the pyridine nucleus can be more challenging than that of the furan ring due to the electron-deficient nature of pyridine, which deactivates it towards electrophilic substitution. acs.org However, various strategies exist to introduce substituents. Nucleophilic aromatic substitution (SNAr) is a key method, particularly if a good leaving group (like a halogen) is present at the 2-, 4-, or 6-positions. For instance, a halogenated pyridine can react with thiols to form thioethers, which can then be oxidized to sulfones. acs.org

Modern synthetic methods provide broad access to highly substituted pyridines. Three-component reactions involving lithiated alkoxyallenes, nitriles, and carboxylic acids can generate polysubstituted pyridin-4-ol derivatives. chim.it The resulting hydroxyl group can be converted into a nonaflate, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. chim.it Another advanced strategy involves the remodeling of other heterocyclic skeletons, such as 3-formyl indoles, which can undergo ring-cleavage and rearrangement to yield pyridines with a wide array of functional groups. nih.gov

Table 2: Strategies for Pyridine Ring Functionalization This table is interactive. You can sort and filter the data.

| Position | Reaction Type | Reagents/Methodology | Introduced Substituent | Reference(s) |

|---|---|---|---|---|

| C-3 | Functional Group Interconversion | Thiobenzoic acid on 3-iodopyridine | Thiol (-SH) | nuph.edu.ua |

| C-4 | Multi-component Synthesis / Cross-Coupling | Lithiated allenes, nitriles, acids, then Pd-catalysis | Various aryl/alkyl groups | chim.it |

| C-5 | Heterocycle Remodeling | Ring cleavage of 3-formyl (aza)indoles | Aminoaryl or phenol (B47542) groups | nih.gov |

| C-2/C-4/C-6 | Nucleophilic Aromatic Substitution (SNAr) | Thiophenol on halopyridine, then oxidation | Aryl sulfone (-SO₂Ar) | acs.org |

Incorporation into Complex Molecular Architectures and Hybrid Structures

The this compound scaffold is a valuable building block for the construction of larger, more complex molecules. The presence of three distinct chemical handles allows for its programmed incorporation into supramolecular assemblies, polymers, and fused heterocyclic systems.

By synthesizing dicarboxylic acid or diamine analogues, the core structure can be used as a monomer in polymerization reactions to form novel polyamides and polyesters. researchgate.net The pyridine nitrogen and the furan oxygen can act as ligands, coordinating to metal centers to form organometallic complexes and coordination polymers. The strategic placement of functional groups on both the pyridine and furan rings can direct the assembly of these complex structures. For example, the synthesis of symmetrical pyridine-2,6-dicarboxamides and furan-2,5-dicarboxamides serves as a model for creating scaffolds that can participate in extensive hydrogen-bonding networks, leading to the formation of well-ordered supramolecular structures. mdpi.com Furthermore, intramolecular cyclization reactions can be designed to create fused ring systems, such as furo[3,2-b]pyridines, which possess unique electronic and biological properties. doaj.org

Advanced Synthetic Approaches and Sustainable Chemistry Principles

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry to minimize environmental impact. rasayanjournal.co.in For the synthesis of this compound analogues, several green strategies can be employed. Microwave-assisted synthesis is a prominent technique that often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating. researchgate.netnih.govacs.org

One-pot multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they combine several reaction steps into a single operation, reducing waste, saving energy, and improving atom economy. rasayanjournal.co.inresearchgate.net The development of syntheses that utilize environmentally benign solvents, such as water or ethanol, or that can be performed under solvent-free conditions, further enhances the sustainability of the process. researchgate.net The use of recyclable catalysts also aligns with green chemistry principles by minimizing waste generation. nih.gov

Catalyst Development for Efficient Transformations

Catalysis is central to the efficient and selective synthesis of complex molecules like furan-pyridine derivatives. The development of novel catalysts is crucial for enabling challenging transformations and improving the sustainability of synthetic routes. Palladium- and copper-based catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds, which are essential for decorating the furan and pyridine rings. doaj.org

Recent research has focused on developing catalysts based on more abundant and less toxic non-noble metals, such as iron, cobalt, nickel, and copper, as sustainable alternatives to precious metals like palladium. frontiersin.orgdntb.gov.ua For instance, iron-catalyzed domino reactions have been developed for the synthesis of furan derivatives. dntb.gov.ua Bimetallic alloy catalysts, such as a Ruthenium-Cobalt system, have shown high activity for the reductive amination and ring rearrangement of furan-based platform chemicals. nih.gov Gold-catalyzed reactions have also been employed for the efficient synthesis of substituted furans from simple starting materials. organic-chemistry.org The design of heterogeneous catalysts is of particular interest, as they can be easily separated from the reaction mixture and recycled, contributing to more sustainable chemical processes. frontiersin.org

Structure Activity Relationship Sar Studies of 4 Furan 3 Yl Pyridine 2 Carboxylic Acid and Its Analogues

Impact of Furan (B31954) Ring Substitution on Biological Activity

Positional Isomerism (e.g., Furan-2-yl vs. Furan-3-yl)

The position of the linkage between the furan and pyridine (B92270) rings is a critical determinant of a molecule's three-dimensional shape and electronic properties. While direct comparative studies on 4-(furan-3-yl)pyridine-2-carboxylic acid versus its 4-(furan-2-yl) counterpart are not extensively documented, principles from related heterocyclic systems provide valuable insights. The attachment point dictates the relative orientation of the two rings, which in turn affects how the molecule can fit into a biological target, such as an enzyme's active site or a receptor's binding pocket.

In studies on related fused-ring oligomers containing both thiophene (B33073) and furan, the regiochemistry of furan placement significantly impacts the electronic and solid-state properties. nih.gov For instance, substituting furan rings at terminal positions can lead to a narrower HOMO-LUMO gap compared to an all-thiophene analogue, while placing furan rings in the interior can increase rigidity and fluorescence quantum yield. nih.gov By analogy, the switch from a furan-3-yl to a furan-2-yl linkage in the pyridine scaffold would alter the bond angles and rotational freedom between the rings, potentially leading to different conformational preferences. This change in preferred conformation can dramatically alter the binding affinity for a specific biological target. For example, in a series of antibacterial agents, the precise arrangement of heterocyclic rings was found to be crucial for activity.

| Compound Analogue | Linkage Position | Relative Potency (Hypothetical) | Rationale for Potency Change |

| Analogue A | 4-(Furan-3-yl) | 1.0 | Optimal orientation for target binding |

| Analogue B | 4-(Furan-2-yl) | 0.5 | Sub-optimal orientation, potential steric clash |

This table presents hypothetical data to illustrate the potential impact of positional isomerism on biological activity based on established medicinal chemistry principles.

Electronic and Steric Effects of Furan Substituents

Electronic Effects: Adding electron-withdrawing groups (EWGs) like nitro or cyano groups to the furan ring can decrease the electron density of the ring system. This modification can influence π-π stacking interactions with aromatic residues in a protein target. Conversely, electron-donating groups (EDGs) like methyl or methoxy (B1213986) groups increase the electron density, which could enhance interactions with electron-deficient regions of a receptor. In a study of furan-3-carboxamides, various substituents were shown to modulate antimicrobial activity, a correlation that can be linked to their electronic properties. nih.gov

Steric Effects: The size and shape of substituents on the furan ring introduce steric hindrance, which can either promote or hinder biological activity. researchgate.netmdpi.com A bulky substituent might prevent the molecule from fitting into a narrow binding pocket, thus reducing its activity. On the other hand, a well-placed bulky group could enhance selectivity for a specific target over others by preventing binding to off-targets with smaller pockets. The influence of steric hindrance on reaction pathways and molecular conformations is a well-documented phenomenon that directly translates to SAR. researchgate.netmdpi.com

Role of Pyridine Ring Substituents in Modulating Bioactivity

Influence of Nitrogen Heteroatom Position and Substituents

The relative positions of the nitrogen atom and the carboxylic acid group on the pyridine ring are fundamental to the molecule's chemical properties and biological function. The three isomers of pyridine carboxylic acid—picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4)—form the basis for a multitude of drugs with diverse therapeutic applications. nih.govnih.gov

The position of the nitrogen atom influences the molecule's pKa, dipole moment, and hydrogen bonding capacity. nih.gov In this compound, the nitrogen is adjacent to the carboxylic acid. This proximity allows for the potential formation of an intramolecular hydrogen bond, which can affect the molecule's conformation and its ability to interact with external targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor from a donor group in a receptor active site. researchgate.netresearchgate.net

Modification of the nitrogen atom itself, such as its oxidation to a pyridine N-oxide, can also dramatically alter activity. N-oxidation reduces the basicity of the pyridine nitrogen, increases the polarity of the molecule, and changes the electronic properties of the ring, making it more susceptible to certain substitution reactions. researchgate.netwikipedia.orgnih.gov These changes can lead to enhanced water solubility or altered binding interactions. nih.gov

| Pyridine Carboxylic Acid Isomer | Position of -COOH | pKa (approximate) | Impact on Activity (Example) |

| Picolinic Acid | 2 | 5.2 | Ability to chelate metal ions; unique conformational constraints. nih.gov |

| Nicotinic Acid | 3 | 4.9 | Different vector for substituent interactions compared to other isomers. nih.gov |

| Isonicotinic Acid | 4 | 4.9 | Symmetrical structure leading to distinct binding modes. nih.gov |

Data is generalized from literature on pyridine carboxylic acid isomers to illustrate the principle of positional isomerism on the pyridine ring. nih.govwikipedia.org

Effect of Aromatic and Aliphatic Substituents on Pyridine Ring

Adding substituents to the remaining carbon atoms of the pyridine ring provides a powerful tool for fine-tuning the molecule's properties. The electron-deficient nature of the pyridine ring means it is generally less reactive towards electrophilic aromatic substitution than benzene (B151609). youtube.com However, nucleophilic aromatic substitution is more favorable, particularly at the 2- and 4-positions. stackexchange.com

Aromatic Substituents: Attaching other aromatic or heteroaromatic rings can introduce additional π-π stacking or hydrophobic interactions with the biological target. The nature of these substituents (electron-rich or electron-poor) and their position on the pyridine ring will dictate the strength and type of these interactions. For instance, in a series of pyridine-2-carboxylic acid thiazol-2-ylamide inhibitors, substituents at the 3-position of the pyridine ring were found to have a significant impact on selectivity for different enzymes. researchgate.net

Aliphatic Substituents: The introduction of alkyl chains or cyclic aliphatic groups can modulate the lipophilicity of the compound. Increased lipophilicity can enhance membrane permeability and access to intracellular targets, but it can also lead to issues with solubility and metabolism. The size and shape of these aliphatic groups are also critical; bulky groups can introduce steric clashes that reduce activity, a principle utilized to probe the topography of binding sites. researchgate.net

Significance of the Carboxylic Acid Moiety in Target Interaction

The carboxylic acid group is a key functional group in many pharmaceuticals due to its ability to form strong interactions with biological targets. nih.gov At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge allows for potent electrostatic (ionic) interactions with positively charged residues in a protein, such as arginine or lysine.

Role of Acidic Proton in Hydrogen Bonding Networks

The acidic proton of the carboxylic acid group in analogues of this compound is fundamental to its biological activity, primarily through the formation of hydrogen bonds. researchgate.net In many enzyme active sites or receptor binding pockets, the carboxylic acid can act as a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows for the formation of strong and directional interactions, such as the highly favorable carboxylic acid-pyridine hydrogen bond, which is a persistent and robust supramolecular synthon. acs.orgacs.orgrsc.org

The interaction often involves proton transfer from the carboxylic acid to a basic nitrogen atom on a receptor or, in some cases, to the pyridine nitrogen of another molecule, forming a charge-assisted hydrogen bond (N+–H···O−). rsc.orgnih.govrsc.org This interaction is significantly stronger than a neutral hydrogen bond and can be a key determinant of binding affinity. rsc.org The acidic proton's ability to engage in these networks is crucial for molecular recognition and stabilization of the ligand-target complex. mdpi.com In the absence of a suitable acceptor on the biological target, the carboxylic acid moiety can form intermolecular hydrogen bonds with other residues like amides or even with counter-ions like bromide. nsf.gov The formation of these hydrogen-bonded networks is a recurring motif in the crystal structures of pyridine-carboxylic acid complexes and is believed to be essential for their biological function. nih.gov

Impact of Carboxylic Acid Position on Binding Affinity

The position of the carboxylic acid group on the pyridine ring is a critical determinant of binding affinity and biological activity. The three isomers of pyridine carboxylic acid—picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4)—exhibit distinct pharmacological profiles due to the different spatial arrangement of the carboxyl group relative to the ring nitrogen. nih.gov

The specific placement of the carboxylic acid dictates the geometry of interaction with target residues. For a molecule like this compound, the carboxyl group at the 2-position places it adjacent to the biaryl linkage. This positioning can influence the molecule's preferred conformation and directs the hydrogen-bonding groups into a specific region of space. Shifting the carboxylic acid to the 3- or 4-position would alter the vector of these interactions, potentially leading to a completely different binding mode or a loss of affinity if the original interactions were critical.

Studies on various pyridine-containing scaffolds have shown that such positional changes can dramatically alter potency. nih.govnih.gov For instance, in one series of inhibitors, moving a key substituent between different positions on the pyridine ring resulted in significant changes in inhibitory activity. nih.gov This highlights that the precise geometry afforded by the carboxylate's position is essential for optimal engagement with the binding site. The electron-deficient nature of the pyridine ring, modulated by the position of the electron-withdrawing carboxylic acid, also influences π-π stacking and other non-covalent interactions that contribute to binding. nih.gov

| Positional Isomer of Furan-Pyridinyl-Carboxylic Acid | Postulated Impact on Binding Affinity | Rationale |

| 2-Carboxylic Acid | Potentially high affinity | The ortho position allows for potential chelation with metal ions in an active site and creates a specific vector for hydrogen bonding relative to the furan moiety. |

| 3-Carboxylic Acid | Variable affinity | The meta position directs the hydrogen bonding groups in a different direction, which may or may not be optimal for a given target. It may lead to weaker or different interactions. |

| 4-Carboxylic Acid | Variable affinity | The para position places the carboxylic acid opposite the furan ring, maximizing the distance between the two key functional groups. This could be beneficial for binding to large, open pockets but detrimental for more constrained sites. |

Bioisosteric Replacements for Carboxylic Acid Group

While the carboxylic acid group is crucial for activity, it can also introduce undesirable properties such as poor membrane permeability and rapid metabolism, which can limit oral bioavailability. rug.nl To overcome these limitations, the carboxylic acid is often replaced with a bioisostere—a different functional group with similar physicochemical properties that can mimic the key interactions of the original group. drughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, acylsulfonamides, and various acidic heterocycles. nih.gov A key consideration for a successful bioisosteric replacement is the maintenance of acidity (pKa), which ensures the group is ionized at physiological pH, and the ability to participate in similar hydrogen bonding patterns. scispace.com

Tetrazoles : These are among the most widely used carboxylic acid bioisosteres. 5-substituted tetrazoles have a pKa (≈4.5–4.9) very similar to that of carboxylic acids (≈4.2–4.5) and are also planar. drughunter.comnih.gov They are more lipophilic than carboxylates, which can improve cell membrane penetration. rug.nl The tetrazole ring is also metabolically stable and resistant to many biological degradation pathways. rug.nlcambridgemedchemconsulting.com

Sulfonamides : This group offers increased lipophilicity and metabolic stability. However, simple sulfonamides are significantly weaker acids (pKa ≈9–10) than carboxylic acids. drughunter.com To better mimic the acidity, acyl sulfonamides are often used, as their pKa values fall within the range of carboxylic acids. scispace.com

Other Heterocycles : A variety of other acidic heterocycles, such as 3-hydroxyisoxazoles (pKa ≈4–5), thiazolidinediones (pKa ≈6–7), and tetrazolones, have been successfully employed as carboxylic acid surrogates. nih.govrsc.org These groups offer different profiles in terms of acidity, lipophilicity, and geometry, providing a toolkit for fine-tuning the properties of a lead compound. scispace.com

| Bioisostere | Typical pKa | Lipophilicity (Compared to R-COOH) | Key Features |

| Carboxylic Acid | 4.2 - 4.5 | Baseline | Can form two H-bonds; often has poor permeability. |

| 1H-Tetrazole | 4.5 - 4.9 | Higher | Similar acidity to COOH; metabolically stable; more lipophilic. drughunter.comcambridgemedchemconsulting.com |

| Sulfonamide | 9 - 10 | Higher | Weaker acid; metabolically stable; improved permeability. drughunter.com |

| Acyl Sulfonamide | 4 - 5 | Higher | Acidity similar to COOH; metabolically stable. scispace.com |

| 3-Hydroxyisoxazole | 4 - 5 | Higher | Planar; acidity similar to COOH. nih.gov |

| Tetrazolone | 6.0 - 6.5 | Lower | Can act as a potent bioisostere with reduced lipophilicity. rsc.org |

Conformational Analysis and its Correlation with Biological Profiles

Free rotation around this bond means the molecule can exist in a continuum of conformations in solution. However, interaction with a biological target often requires the molecule to adopt a specific low-energy "bioactive" conformation. A significant energy penalty to adopt this conformation can lead to reduced binding affinity. Therefore, understanding the conformational preferences of these molecules is key to rational drug design. nih.gov

Structure-activity relationship studies often reveal that constraining the conformation can lead to enhanced potency. nih.gov This can be achieved by introducing bulky substituents near the biaryl linkage, which restricts rotation and pre-organizes the molecule into a more favorable conformation for binding. Such modifications can reduce the entropic penalty of binding, leading to improved activity. nih.gov The planarity or non-planarity of the furan-pyridine system will dictate the types of interactions it can make; a more planar conformation might favor stacking interactions, while a twisted conformation might be necessary to access different sub-pockets within a binding site. ksu.edu.sa

Pharmacophore Elucidation for Enhanced Biological Potency

A pharmacophore model for the this compound scaffold identifies the key structural features essential for biological activity. Elucidating this model is crucial for designing new analogues with enhanced potency and selectivity. rsc.org The primary features of this scaffold include hydrogen bond donors/acceptors, aromatic rings for hydrophobic and π-stacking interactions, and a defined spatial arrangement of these elements. ajrconline.orgutripoli.edu.ly

For this class of compounds, a general pharmacophore model would likely consist of:

Hydrogen Bond Donor/Acceptor: The carboxylic acid at the 2-position is a critical feature, acting as both a hydrogen bond donor (HBD) and acceptor (HBA). This group is often essential for anchoring the molecule in the binding site. nih.gov

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring serves as an additional hydrogen bond acceptor (HBA), providing another key interaction point. nih.gov

Aromatic/Hydrophobic Regions: Both the pyridine and furan rings serve as aromatic and hydrophobic (HY) features. These rings can engage in π-π stacking, cation-π, or hydrophobic interactions with complementary residues in the binding pocket. nih.govresearchgate.net

The relative orientation of these features is paramount. The distance and angles between the carboxylic acid, the pyridine nitrogen, and the furan ring define the three-dimensional space the molecule occupies and must match the topology of the target's active site. By identifying and optimizing these pharmacophoric elements, medicinal chemists can rationally design next-generation compounds with improved biological profiles. rsc.org

| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |

| H-Bond Donor/Acceptor | Carboxylic Acid (-COOH) | Hydrogen bonding, ionic interactions |

| H-Bond Acceptor | Pyridine Nitrogen | Hydrogen bonding |

| Aromatic/Hydrophobic 1 | Pyridine Ring | π-π stacking, hydrophobic interactions |

| Aromatic/Hydrophobic 2 | Furan Ring | Hydrophobic interactions, potential H-bonding via oxygen |

Mechanistic Investigations and Biological Target Identification for 4 Furan 3 Yl Pyridine 2 Carboxylic Acid Analogues

Identification of Molecular Targets and Pathways

Research into the enzyme inhibitory activities of pyridine (B92270) and furan-containing compounds has revealed a broad spectrum of potential targets. While direct studies on 4-(Furan-3-yl)pyridine-2-carboxylic acid are limited, investigations into structurally related molecules provide valuable insights into its potential enzymatic interactions.

Kinases: A number of pyridine derivatives have shown inhibitory effects against various kinases, which are key regulators of cell signaling and are often implicated in cancer. For instance, certain pyrazolopyridine and furopyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), with IC50 values in the micromolar and even sub-micromolar range. nih.gov Additionally, some furopyridine derivatives have demonstrated inhibitory activity against Lck and Akt kinases. nih.gov The free carboxylic acid group in some quinazoline-based derivatives has been found to be essential for their inhibitory activity against Aurora A kinase. mdpi.com

Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs): The balance of histone acetylation, regulated by HATs and HDACs, is crucial for gene expression. nih.govnih.gov While specific studies on this compound's effect on HATs are not widely available, the broader class of carboxylic acid-containing compounds has been explored as HDAC inhibitors. nih.gov The discovery of novel HDAC inhibitors often involves incorporating a cap group, a linker, and a zinc-binding group, with some 2-substituted phenylquinoline-4-carboxylic acid derivatives showing selectivity for HDAC3. nih.gov

Topoisomerases: Topoisomerases are essential enzymes involved in DNA replication and are established targets for anticancer drugs. nih.gov Studies on 2-thienyl-4-furyl-6-aryl pyridine derivatives have shown significant inhibitory activity against both topoisomerase I and topoisomerase II. nih.gov Specifically, compounds possessing a 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) moiety demonstrated notable biological activity. nih.gov

| Enzyme Class | Specific Target | Key Structural Motif | Observed Activity |

|---|---|---|---|

| Kinases | CDK2/cyclin A2 | Pyrazolopyridine, Furopyridine | IC50 values ranging from 0.24 to 3.52 µM. nih.gov |

| Kinases | Aurora A | Quinazoline-4-carboxylic acid | Free carboxylic acid essential for activity. mdpi.com |

| Histone Deacetylases | HDAC3 | 2-Substituted phenylquinoline-4-carboxylic acid | Selective inhibition with IC50 of 24.45 µM for one analogue. nih.gov |

| Topoisomerases | Topoisomerase I & II | 2-Thienyl-4-furyl-6-aryl pyridine | Significant inhibition observed at 20 µM and 100 µM. nih.gov |

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While specific receptor binding data for this compound is not extensively documented, studies on related structures suggest potential interactions with various receptor types. For example, the pyridine-2,6-dicarboxamide scaffold is known to be a chelating ligand for various cations and anions. mdpi.com The modulation of physicochemical properties through bioisosteric approaches has been explored for 4-quinolone-3-carboxylic acid motifs to develop potent and selective cannabinoid-2 (CB2) receptor ligands. nih.gov Furthermore, high-throughput screening has identified pyridinylpiperazine ureas as ligands for the TRPV1 vanilloid receptor. nih.gov

Elucidation of Specific Cellular Mechanisms of Action

Understanding how a compound interacts with cellular components and influences signaling pathways is critical to defining its mechanism of action.

The planar aromatic nature of the furan (B31954) and pyridine rings suggests the potential for various non-covalent interactions with biological macromolecules.

DNA Intercalation: The planar structure of aromatic compounds can allow them to insert between the base pairs of DNA, a process known as intercalation. nih.gov This can interfere with DNA replication and transcription. Acridine-4-carboxamide derivatives, for instance, have been shown to form novel intercalation complexes with DNA duplexes. nih.gov

Hydrogen Bonding: The nitrogen and oxygen atoms within the this compound structure can act as hydrogen bond acceptors, while the carboxylic acid group can act as both a donor and an acceptor. These interactions are crucial for binding to the active sites of enzymes and receptors. mdpi.comnih.gov

π-π Stacking: The aromatic furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acid residues in proteins or with DNA bases. mdpi.comresearchgate.netnih.govnih.gov These interactions contribute to the stability of ligand-target complexes. nih.gov In some crystal structures of related compounds, π-stacking interactions are observed between furan and pyrimidine (B1678525) rings. mdpi.com

By interacting with key enzymes and receptors, analogues of this compound can modulate various cellular pathways. Inhibition of kinases, for example, can disrupt signaling cascades involved in cell proliferation and survival. nih.gov Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors that can arrest progression in mitosis and induce apoptosis. nih.gov The furan ring itself can undergo metabolic oxidation, leading to the formation of reactive intermediates that can interact with cellular nucleophiles. nih.gov

Phenotypic Screening and Biological Activity Assessments (Excluding Clinical Human Trials)

Phenotypic screening provides a broader view of a compound's biological effects without a preconceived target. This approach has been instrumental in identifying the potential therapeutic applications of furan and pyridine derivatives.

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of furan and pyridine-containing compounds against various cancer cell lines. nih.govnih.govmdpi.com For example, 2-thienyl-4-furyl-6-aryl pyridine derivatives have shown cytotoxicity against HCT15, MCF-7, HeLa, DU145, and K562 cell lines. nih.gov Phenyl-pyridine-2-carboxylic acid derivatives have exhibited antiproliferative activity and cytotoxicity against a broad panel of human cancer cell lines with a degree of selectivity for cancer cells over normal proliferating cells. nih.gov

Antimicrobial Activity: Derivatives of furan-2-carboxylic acid and pyridine carboxylic acid have been evaluated for their antimicrobial properties. nih.govmdpi.comnih.govmdpi.com Some synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com Similarly, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against Gram-positive bacteria. nih.gov

Other Biological Activities: Phenotypic screening of a compound library led to the discovery of a furan-2-carboxylic acid derivative that potently inhibits gluconeogenesis, suggesting potential applications in the treatment of type 2 diabetes. researchgate.net

| Biological Activity | Compound Class | Cell Lines / Organisms | Key Findings |

|---|---|---|---|

| Anticancer | 2-Thienyl-4-furyl-6-aryl pyridine derivatives | HCT15, MCF-7, HeLa, DU145, K562 | Moderate to significant cytotoxicity observed. nih.gov |

| Anticancer | Phenyl-pyridine-2-carboxylic acid derivatives | Broad panel of human cancer cell lines | Low micromolar antiproliferative activity and cytotoxicity. nih.gov |

| Antimicrobial | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Good antimicrobial activity at 64 µg/mL. mdpi.com |

| Antimicrobial | 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong antibacterial activity, similar to linezolid (B1675486) for some analogues. nih.gov |

| Anti-diabetic | Furan-2-carboxylic acid derivative (SL010110) | Primary mouse hepatocytes | Potent inhibition of gluconeogenesis. researchgate.net |

In Vitro Antimicrobial Research

While direct studies on this compound analogues are limited, research on other furan-containing compounds provides evidence of antimicrobial potential. A series of carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.com

These studies show that certain derivatives exhibit inhibitory activity against various bacterial and fungal strains. For instance, carboxamide derivatives with a 2,4-dinitrophenyl group showed significant inhibition against all tested bacterial and fungal strains, with inhibition zones ranging from 9 to 17 mm and Minimum Inhibitory Concentrations (MICs) between 150.7 and 295 µg/mL. mdpi.com Another study on 3-(furan-2-yl)propenoic acid derivatives demonstrated their ability to suppress the growth of Escherichia coli and Staphylococcus aureus at concentrations of 64-128 µg/mL. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Furan-Carboxamide Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4a | S. aureus | 13 | 265 |

| 4b | E. coli | 10.5 | 280 |

| 4f | B. cereus | 16 | 230 |

| 2,4-dinitrophenyl containing carboxamides | Various bacteria & fungi | 9-17 | 150.7-295 |

Data sourced from a study on carbamothioyl-furan-2-carboxamide derivatives. mdpi.com

In Vitro Anticancer Research

The anticancer potential of compounds structurally related to this compound has been explored in several studies. A series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com Notably, the p-tolylcarbamothioyl)furan-2-carboxamide derivative was the most potent against hepatocellular carcinoma, showing a cell viability of 33.29% at a 20 µg/mL concentration. mdpi.com

Another study focused on furan-pyridinone compounds derived from 3-furan-carboxylic acid, which exhibited potent cytotoxic effects against esophageal cancer cell lines (KYSE70 and KYSE150). mdpi.com One of the lead compounds in this series achieved a 99% inhibition of cell growth at a concentration of 20.00 µg/mL, with IC50 values of 0.888 µg/mL after 24 hours and 0.655 µg/mL after 48 hours. mdpi.com

Furthermore, research on phenyl-pyridine-2-carboxylic acid derivatives identified a compound, Ro 41-4439, with low micromolar antiproliferative activity against a wide range of human cancer cell lines. nih.gov This compound was found to induce cell cycle arrest in mitosis, leading to apoptosis. nih.gov

Table 2: In Vitro Anticancer Activity of Furan and Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Finding |

|---|---|---|

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29% cell viability at 20 µg/mL mdpi.com |

| Furan[3,2-c] pyridine derivative (4c) | Esophageal Cancer (KYSE70, KYSE150) | IC50 of 0.655 µg/mL after 48h mdpi.com |

| Ro 41-4439 (phenyl-pyridine-2-carboxylic acid derivative) | Broad panel of human cancer cell lines | Low micromolar antiproliferative activity nih.gov |

Anti-inflammatory and Other Pharmacological Research

The anti-inflammatory properties of furan derivatives have been a subject of interest in pharmacological research. Natural furan derivatives are known to exhibit anti-inflammatory effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, as well as antioxidant activities. nih.gov Furan fatty acids, for example, have demonstrated potent anti-inflammatory effects in animal models, which are attributed to their radical-scavenging abilities. nih.govnih.gov

While specific anti-inflammatory data on analogues of this compound is not available, the broader family of furan-containing compounds shows promise. The anti-inflammatory actions of these compounds are often linked to their antioxidant properties, where the furan ring can donate an electron to or form an adduct with peroxyl radicals. nih.gov

In other pharmacological research, a derivative of pyridinylpiperazine urea, namely 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, was identified as a high-affinity antagonist for the TRPV1 vanilloid receptor, indicating potential applications in pain management. nih.gov

Table 3: Pharmacological Activities of Related Furan and Pyridine Derivatives

| Compound/Derivative Class | Pharmacological Activity | Investigated Mechanism/Target |

|---|---|---|

| Natural Furan Derivatives | Anti-inflammatory | Suppression of NO and PGE2, antioxidant activity nih.gov |

| Furan Fatty Acids | Anti-inflammatory | Radical-scavenging ability nih.govnih.gov |

| Pyridinylpiperazine Ureas | Analgesic (potential) | TRPV1 vanilloid receptor antagonist nih.gov |

Computational Chemistry and Molecular Modeling of 4 Furan 3 Yl Pyridine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 4-(furan-3-yl)pyridine-2-carboxylic acid. These methods provide a detailed description of the molecule's electronic landscape.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For pyridine-carboxylic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.netrsc.org These calculations help in understanding the stability of different conformations and the nature of chemical bonds within the molecule. For instance, in related pyridine (B92270) derivatives, DFT has been used to study torsional potentials and conformational preferences. nih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory by solving the Schrödinger equation without empirical parameters. These methods are computationally more intensive but can offer more accurate results for electron correlation effects, which are crucial for describing weak interactions. researchgate.net In the study of similar heterocyclic compounds, both DFT and MP2 methods have been used to analyze intra- and intermolecular interactions, providing a comprehensive understanding of their physico-chemical properties. mdpi.com

| Method | Description | Common Applications |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It uses functionals of the electron density. | Geometry optimization, vibrational frequency calculation, electronic property prediction. nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves on the Hartree-Fock method by adding electron correlation effects. | Calculation of intermolecular interaction energies, detailed electronic structure analysis. researchgate.net |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. scirp.org The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org A smaller energy gap suggests higher reactivity. For similar heterocyclic carboxylic acids, the HOMO-LUMO gap has been calculated to understand charge transfer interactions within the molecule. nih.govmaterialsciencejournal.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. ekb.eg The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding. ekb.eg

| Parameter | Significance | Typical Findings for Heterocyclic Acids |

|---|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. scirp.org | Localized on the electron-rich furan (B31954) and pyridine rings. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. scirp.org | Often distributed over the pyridine and carboxylic acid moieties. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. irjweb.com | A moderate gap suggests a balance of stability and reactivity. |

| MEP Analysis | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. ekb.eg | Negative potential around the nitrogen and oxygen atoms; positive potential around the acidic proton. |

Theoretical methods are extensively used to predict and characterize intermolecular interactions that govern the supramolecular assembly of molecules in the solid state. For this compound, hydrogen bonding is expected to be a dominant interaction due to the presence of the carboxylic acid group and the pyridine nitrogen atom. DFT calculations can be used to model hydrogen-bonded dimers and predict their interaction energies. researchgate.net

Pi-stacking interactions between the aromatic furan and pyridine rings also contribute to the stability of the crystal structure. Computational studies on similar aromatic systems have shown that dispersion-corrected DFT methods are effective in describing these non-covalent interactions. mdpi.com Hirshfeld surface analysis is another powerful tool derived from computational data that allows for the visualization and quantification of intermolecular contacts in a crystal lattice. mdpi.com

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses. For compounds with similar structural motifs, docking studies have been employed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site of a target protein. nih.govresearchgate.net The docking score, an estimation of the binding affinity, helps in ranking potential drug candidates. scienceopen.com

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can be used to assess the stability of the predicted binding mode and to study the conformational changes that may occur upon ligand binding. researchgate.net By simulating the movement of atoms over a period of time, MD can provide insights into the flexibility of the ligand and the protein, as well as the strength and duration of key intermolecular interactions. These simulations are crucial for validating docking results and for gaining a deeper understanding of the binding mechanism at an atomic level. researchgate.net

Ligand-Based and Structure-Based Drug Design Strategies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering pathways to rationalize and expedite the design of new therapeutic agents. For a molecule such as this compound, with its distinct arrangement of aromatic and heteroaromatic rings, hydrogen bond donors, and acceptors, these strategies can be particularly fruitful. Both ligand-based and structure-based methods can be employed to explore its potential as a scaffold for drug development. Ligand-based approaches leverage the information from a set of known active molecules to build a model, while structure-based methods rely on the three-dimensional structure of the biological target.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on its key structural motifs. This model would typically include features such as hydrogen bond acceptors (the nitrogen of the pyridine ring and the oxygen of the furan ring and carboxylic acid), a hydrogen bond donor (the hydroxyl group of the carboxylic acid), and aromatic/hydrophobic regions (the furan and pyridine rings).

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. This process can efficiently filter vast libraries of molecules to identify a smaller, more manageable subset with a higher probability of being active. The identified hits can then be subjected to further computational analysis, such as molecular docking, and ultimately, experimental validation.

In a hypothetical virtual screening workflow for this compound, the following steps would be undertaken:

Pharmacophore Model Generation: Based on the structure of this compound and any known active analogues, a 3D pharmacophore model is created.

Database Preparation: A large chemical database (e.g., ZINC, ChEMBL) is prepared by generating 3D conformations for each molecule.

Virtual Screening: The pharmacophore model is used to screen the prepared database, identifying molecules that fit the spatial and chemical requirements of the pharmacophore.

Hit Filtering and Prioritization: The initial hits are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and visually inspected. The most promising candidates are prioritized for further studies.

The following table illustrates a hypothetical pharmacophore model for this compound:

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) 1 | Pyridine Nitrogen |

| Hydrogen Bond Acceptor (HBA) 2 | Furan Oxygen |

| Hydrogen Bond Acceptor (HBA) 3 | Carbonyl Oxygen of Carboxylic Acid |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group of Carboxylic Acid |

| Aromatic Ring (AR) 1 | Pyridine Ring |

| Aromatic Ring (AR) 2 | Furan Ring |

This table can be interacted with to highlight the corresponding features on a 2D structure of the molecule.

De Novo Design Approaches for Novel Analogues

De novo design is a computational strategy that aims to construct novel molecules from scratch or by modifying existing ones. This approach is particularly useful when seeking to explore novel chemical space or to optimize the properties of a known scaffold like this compound. De novo design algorithms can "grow" new molecules within the active site of a target protein or based on a pharmacophore model.

Starting with this compound as a core fragment, de novo design could be employed in several ways:

Fragment Linking: The furan and pyridine rings could be treated as separate fragments, and computational methods could be used to explore different linkers to connect them, potentially leading to analogues with improved binding affinity or altered physical properties.

Fragment Growing: New functional groups could be computationally "grown" from the pyridine or furan rings to explore potential interactions with a target's binding pocket. For instance, substituents could be added to the furan ring to enhance hydrophobic interactions or to the pyridine ring to introduce additional hydrogen bonding partners.

Scaffold Hopping: The furan or pyridine core could be replaced with other bioisosteric rings to generate novel scaffolds with similar binding properties but potentially improved pharmacokinetic profiles.

A hypothetical de novo design study for analogues of this compound might involve the following steps:

Core Structure Definition: this compound is defined as the starting point.

Design Strategy Selection: A strategy such as fragment growing or scaffold hopping is chosen.

Computational Molecule Generation: De novo design software generates a library of virtual analogues based on the chosen strategy.

In Silico Evaluation: The generated molecules are evaluated for properties such as binding affinity (through docking), synthetic accessibility, and drug-likeness.

Candidate Selection: The most promising designed analogues are selected for chemical synthesis and biological testing.

The following table presents hypothetical data from a de novo design study, showcasing potential modifications to the parent compound and their predicted properties:

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski Violations |

| FPA-001 | Parent Compound | -7.5 | 0 |

| FPA-DN-01 | Methyl group at furan C5 | -7.8 | 0 |

| FPA-DN-02 | Hydroxyl group at pyridine C5 | -8.2 | 0 |

| FPA-DN-03 | Thiophene (B33073) replacing furan | -7.6 | 0 |

| FPA-DN-04 | Phenyl replacing furan | -8.0 | 0 |

This interactive table allows for the sorting of data based on predicted binding affinity or the number of Lipinski violations.

Advanced Analytical and Characterization Techniques in Research on 4 Furan 3 Yl Pyridine 2 Carboxylic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 4-(Furan-3-yl)pyridine-2-carboxylic acid. Each method probes different aspects of the molecule's constitution, and together they provide a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, due to its acidic nature and hydrogen bonding. libretexts.org The protons on the pyridine (B92270) and furan (B31954) rings will resonate in the aromatic region (approximately 7.0-9.0 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would allow for the unambiguous assignment of each proton, confirming the substitution pattern of the heterocyclic rings. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons of the pyridine and furan rings would produce a series of signals in the aromatic region (typically 100-160 ppm), with their precise chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the electronic effects of the substituents. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad singlet) | 160 - 180 |

| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 155 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700 cm⁻¹. The spectrum would also feature characteristic peaks for C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region, and C-O stretching from the furan ring and carboxylic acid. rsc.orgglobalresearchonline.net

Raman spectroscopy would also detect these vibrations, and due to selection rules, it can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Aromatic Rings | C=C / C=N stretch | 1400 - 1600 | Medium-Strong |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would confirm its molecular formula.

High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern would likely involve characteristic losses, such as the loss of the carboxylic acid group (-COOH, 45 mass units) or carbon dioxide (-CO₂, 44 mass units), which are common fragmentation pathways for carboxylic acids. chempap.org Fragmentation of the furan or pyridine rings could also be observed, providing further structural confirmation. chempap.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates the crystal packing and supramolecular architecture. mdpi.comrsc.org This information is crucial for understanding the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~13.5 |

| b (Å) | ~10.5 |

| c (Å) | ~8.0 |

| β (°) | ~95 |

| Volume (ų) | ~1150 |

Note: These values are illustrative and based on similar reported structures. nih.govresearchgate.net

Electrochemical Analysis for Redox Properties in Research Contexts

Electrochemical methods are employed to study the redox behavior of a molecule, providing insights into its electron transfer properties.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction processes of a compound. dtu.dk In a typical CV experiment with this compound, the potential is swept, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which the molecule is oxidized or reduced. scirp.org

The pyridine and furan rings are electroactive, and their redox behavior would be influenced by the presence of the electron-withdrawing carboxylic acid group. researchgate.net Analysis of the cyclic voltammogram can determine if the redox processes are reversible, quasi-reversible, or irreversible. scirp.org By varying the scan rate, information about the stability of the resulting radical ions and the kinetics of the electron transfer process can be obtained. scirp.org

Table 4: Illustrative Cyclic Voltammetry Parameters

| Parameter | Description |

|---|---|

| Epc | Cathodic Peak Potential (Reduction) |

| Epa | Anodic Peak Potential (Oxidation) |

| ipc | Cathodic Peak Current |

| ipa | Anodic Peak Current |

Note: The specific values would depend on the solvent, electrolyte, and electrode material used in the experiment.

Chromatographic Methods for Purity Assessment and Separation